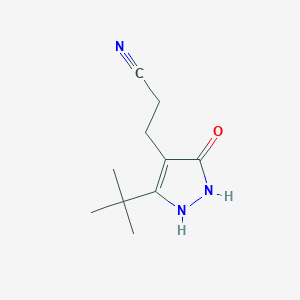
3-(3-tert-butyl-5-hydroxy-1H-pyrazol-4-yl)propanenitrile
説明
“3-(3-tert-butyl-5-hydroxy-1H-pyrazol-4-yl)propanenitrile” is a chemical compound with the molecular formula C10H15N3O . It is a research-use-only product .
Molecular Structure Analysis
The molecular weight of “3-(3-tert-butyl-5-hydroxy-1H-pyrazol-4-yl)propanenitrile” is 193.25 . Detailed structural analysis such as NMR, HPLC, LC-MS, UPLC might be available .科学的研究の応用
Synthesis and Chemistry of Pyrazolines
Pyrazoline derivatives, such as 3-(3-tert-butyl-5-hydroxy-1H-pyrazol-4-yl)propanenitrile, are notable for their unique structural and chemical properties. Research highlights the development of synthetic routes for highly substituted pyrazolines, which are utilized in creating hexasubstituted cyclopropanes and hydroperoxy substituted pyrazolines. These compounds serve as effective oxygen-atom transfer reagents and have applications in synthesizing β-keto radicals and 3-hydroxy-1,2-dioxolanes, showcasing their versatility in organic synthesis and potential in creating novel compounds with specific functionalities (Baumstark, Vásquez, & Mctush-Camp, 2013).
Chemical Inhibitors and Cytochrome P450 Isoforms
Pyrazoline derivatives demonstrate significant roles as chemical inhibitors, particularly in influencing cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. This interaction is vital for understanding and predicting metabolism-based drug–drug interactions (DDIs), indicating the importance of these compounds in pharmacokinetics and drug development processes (Khojasteh, Prabhu, Kenny, Halladay, & Lu, 2011).
Environmental and Energy Applications
The study on the decomposition of environmental pollutants using cold plasma technology, where compounds structurally related to pyrazolines have shown effectiveness, underscores the potential environmental applications of these chemicals. Such research highlights the feasibility of using advanced oxidative processes for environmental remediation and pollution control, demonstrating the broader applications of pyrazoline derivatives in sustainable environmental management (Hsieh, Tsai, Chang, & Tsao, 2011).
Material Science and Polymer Research
In material science and polymer research, pyrazoline derivatives are explored for their potential in creating new materials with desired properties. For instance, the synthesis of terpolymers incorporating electron-donating and accepting monomers shows the versatility of pyrazoline-based compounds in designing novel materials for various applications, ranging from industrial to technological fields (Srivastava, Kamal, Kaur, Pandey, Daniel, Chaurasia, & Pandey, 2002).
Biotechnological and Microbial Production
Pyrazoline derivatives are also implicated in the biotechnological production of chemicals, such as 1,3-propanediol and 2,3-butanediol, showcasing their significance in microbial fermentation processes. This application is crucial for the development of sustainable and cost-effective methods for producing valuable chemicals, underscoring the role of these compounds in advancing biotechnological research and industrial applications (Xiu & Zeng, 2008).
特性
IUPAC Name |
3-(3-tert-butyl-5-oxo-1,2-dihydropyrazol-4-yl)propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c1-10(2,3)8-7(5-4-6-11)9(14)13-12-8/h4-5H2,1-3H3,(H2,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVQSFJKADWCDGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C(=O)NN1)CCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-tert-butyl-5-hydroxy-1H-pyrazol-4-yl)propanenitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2H,3H,4H,5H-naphtho[1,2-b]oxepin-5-amine hydrochloride](/img/structure/B1447848.png)
![2-[2-(1-Methoxyethyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B1447849.png)
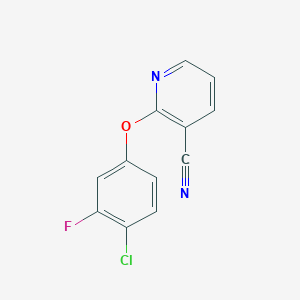
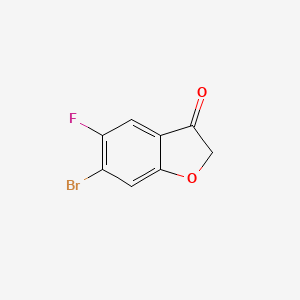
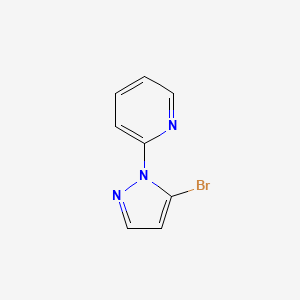
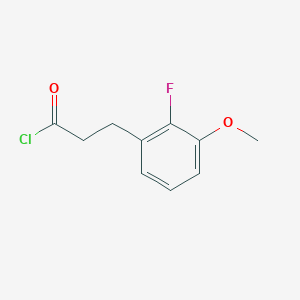
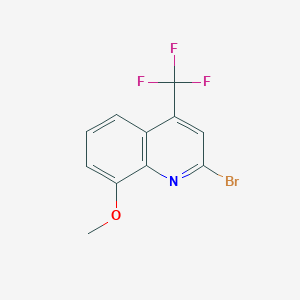
![7-Fluoro-1-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1447859.png)
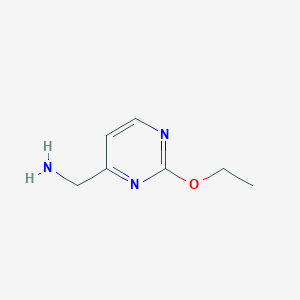
![6-fluoro-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-imine hydrochloride](/img/structure/B1447863.png)
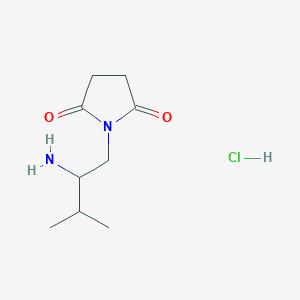
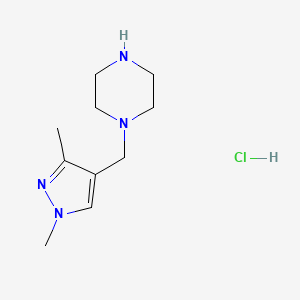
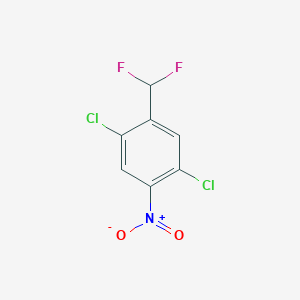
![tert-butyl N-{3-[(cyclopentylmethyl)amino]propyl}carbamate hydrochloride](/img/structure/B1447871.png)